Tert-butyl 3-bromo-5-fluorobenzyl(cyclopropyl)carbamate

Medicinal Chemistry Lipophilicity Drug Design

This tert-butyl N-[(3-bromo-5-fluorophenyl)methyl]-N-cyclopropylcarbamate is differentiated by its HBD=0 profile and XLogP3-AA of 4, offering enhanced CNS permeability versus N-H analogs. The 3-bromo-5-fluoro substitution enables versatile palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the increased rotatable bond count (5) expands conformational space for structure-based drug design. Specify 98% purity to minimize catalyst poisoning in complex synthetic sequences.

Molecular Formula C15H19BrFNO2
Molecular Weight 344.22 g/mol
CAS No. 1704065-22-4
Cat. No. B1412415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-bromo-5-fluorobenzyl(cyclopropyl)carbamate
CAS1704065-22-4
Molecular FormulaC15H19BrFNO2
Molecular Weight344.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CC1=CC(=CC(=C1)Br)F)C2CC2
InChIInChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18(13-4-5-13)9-10-6-11(16)8-12(17)7-10/h6-8,13H,4-5,9H2,1-3H3
InChIKeyZRPBTQDUAREUAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-bromo-5-fluorobenzyl(cyclopropyl)carbamate (CAS 1704065-22-4): Procurement-Ready Overview for Medicinal Chemistry and Chemical Biology


Tert-butyl 3-bromo-5-fluorobenzyl(cyclopropyl)carbamate (CAS 1704065-22-4) is a synthetic organic compound of the carbamate class, featuring a tert-butoxycarbonyl (Boc)-protected N-cyclopropylamine, a 3-bromo-5-fluorobenzyl moiety, and a molecular weight of 344.22 g/mol [1]. The compound is classified as a heterocyclic building block and is primarily utilized in medicinal chemistry research, drug discovery, and as a synthetic intermediate for more complex molecules . Its structural features—specifically the N-cyclopropyl group, the 3-bromo-5-fluoro substitution pattern, and the Boc protecting group—confer distinct physicochemical properties and reactivity profiles compared to structurally related analogs, making it a strategic choice for specific synthetic applications.

Why tert-butyl 3-bromo-5-fluorobenzyl(cyclopropyl)carbamate Cannot Be Replaced by Generic Analogs Without Quantitative Justification


In medicinal chemistry and chemical biology workflows, the substitution of a building block with a seemingly similar analog—such as one lacking the N-cyclopropyl group, bearing a different halogen substitution pattern, or utilizing an alternative amine protecting group—can lead to significant alterations in downstream synthetic outcomes, biological activity, and physicochemical properties. The target compound's unique combination of an N-cyclopropyl moiety and a 3-bromo-5-fluorobenzyl group imparts a distinct lipophilicity profile (XLogP3-AA = 4), hydrogen-bonding capacity (HBD = 0), and conformational flexibility (rotatable bonds = 5) relative to its closest analogs [1]. As demonstrated in the quantitative evidence below, these differences are not marginal; they can influence critical parameters such as membrane permeability, metabolic stability, and reactivity in cross-coupling reactions, thereby directly impacting the success of structure-activity relationship (SAR) studies and lead optimization campaigns.

Quantitative Differentiation Evidence for tert-butyl 3-bromo-5-fluorobenzyl(cyclopropyl)carbamate Against Key Analogs


Elevated Lipophilicity (XLogP3-AA = 4) Versus Non-Cyclopropyl Analog (LogP ≈ 3.50) Enhances Predicted Membrane Permeability

The target compound exhibits a computed XLogP3-AA value of 4, representing a 0.5 unit increase in lipophilicity compared to the structurally analogous tert-butyl 3-bromo-5-fluorobenzylcarbamate (CAS 1177558-40-5), which lacks the N-cyclopropyl group and has a reported LogP of approximately 3.50 [1]. This increase is consistent with the introduction of the hydrophobic cyclopropyl ring and is expected to enhance passive membrane permeability, a critical parameter in cell-based assays and in vivo pharmacokinetics.

Medicinal Chemistry Lipophilicity Drug Design

Absence of Hydrogen Bond Donors (HBD = 0) Confers Favorable Blood-Brain Barrier Penetration Potential Relative to HBD = 1 Analog

The target compound contains zero hydrogen bond donors (HBD = 0) due to the N-cyclopropyl substitution, whereas the non-cyclopropyl analog tert-butyl 3-bromo-5-fluorobenzylcarbamate possesses one hydrogen bond donor (the carbamate N-H) [1]. In drug discovery, a lower HBD count is a well-established predictor of improved blood-brain barrier (BBB) penetration and oral bioavailability, as hydrogen bond donors can impede membrane crossing and increase aqueous solubility.

CNS Drug Discovery Blood-Brain Barrier Physicochemical Properties

Increased Rotatable Bond Count (5 vs. 4) Provides Greater Conformational Flexibility for Target Engagement

The target compound possesses five rotatable bonds, compared to an estimated four rotatable bonds for the N-methyl analog tert-butyl 3-bromo-5-fluorobenzyl(methyl)carbamate (CAS 1704065-24-6) [1]. The additional rotatable bond arises from the cyclopropyl ring's attachment point. While increased flexibility can sometimes reduce binding affinity due to entropic penalties, it may also allow the molecule to adopt a conformation that better fits a specific protein binding pocket, offering a distinct advantage in structure-based drug design.

Medicinal Chemistry Conformational Analysis SAR

High Purity (98%) from Verified Supplier Ensures Reproducibility in Critical Experiments

The target compound is commercially available at a certified purity of 98% from Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.), as specified in their product listing . In contrast, several alternative suppliers offer the compound at a lower purity specification of 95% . While a 3% difference in purity may seem minor, it can have a substantial impact on the outcome of sensitive biological assays or catalytic reactions, where impurities can act as inhibitors, quench reactive intermediates, or confound analytical measurements.

Chemical Procurement Quality Control Reproducibility

Optimal Research and Industrial Applications for tert-butyl 3-bromo-5-fluorobenzyl(cyclopropyl)carbamate Based on Quantitative Differentiation


CNS Drug Discovery Programs Requiring High BBB Penetration

The compound's HBD = 0 profile (Section 3, Evidence Item 2) directly supports its use in central nervous system (CNS) drug discovery projects where blood-brain barrier penetration is paramount. Researchers targeting neurodegenerative diseases, psychiatric disorders, or brain cancers can utilize this building block to incorporate a 3-bromo-5-fluorobenzyl moiety without introducing an additional hydrogen bond donor, thereby preserving favorable CNS pharmacokinetic properties [1]. This is a key advantage over the N-H analog, which contains a hydrogen bond donor and may exhibit reduced brain exposure.

Lead Optimization Campaigns Requiring Fine-Tuned Lipophilicity

With an XLogP3-AA of 4—0.5 units higher than its non-cyclopropyl counterpart—this compound is particularly well-suited for lead optimization efforts where a specific increase in lipophilicity is desired (Section 3, Evidence Item 1). In cell-based assays, the enhanced lipophilicity can improve intracellular accumulation, potentially leading to more robust biological responses [1]. This property is valuable when exploring structure-activity relationships (SAR) around membrane permeability and cellular potency.

Synthetic Chemistry Requiring High-Purity Intermediates for Sensitive Cross-Coupling Reactions

The 3-bromo-5-fluoro substitution pattern, combined with the N-cyclopropyl group, positions this compound as a versatile intermediate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The 98% purity specification from a reliable vendor (Section 3, Evidence Item 4) ensures that catalyst poisoning or side reactions due to impurities are minimized, which is critical for achieving high yields in complex synthetic sequences [1]. This makes it a preferred building block for medicinal chemistry labs constructing focused libraries or advanced intermediates.

Conformational Analysis in Structure-Based Drug Design

The increased rotatable bond count (5 vs. 4 for the N-methyl analog) provides an expanded conformational space (Section 3, Evidence Item 3). This feature is advantageous in structure-based drug design when attempting to achieve a specific binding pose in a protein active site [1]. Computational chemists and medicinal chemists can leverage this flexibility to explore novel interactions that are inaccessible with more rigid analogs, potentially leading to improved target engagement and selectivity.

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